molecular formula C12H11BrClNO3S B602926 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine CAS No. 1246822-66-1

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine

Cat. No.: B602926
CAS No.: 1246822-66-1
M. Wt: 364.64g/mol
InChI Key: PAAISSXNVWHNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including bromine, chlorine, and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonamide as the core structure.

    Chlorination: Chlorine is introduced at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Furylmethylation: The furan ring is attached via a nucleophilic substitution reaction using 2-furylmethyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The furan ring and sulfonamide group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the furan ring or sulfonamide group.

    Reduction Products: Reduced forms of the furan ring or sulfonamide group.

Scientific Research Applications

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromine and chlorine atoms, along with the furan ring, contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine: Unique due to its specific substitution pattern and functional groups.

    2-bromo-5-chloro-N-(2-thienylmethyl)-4-methylbenzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-bromo-5-chloro-N-(2-pyridylmethyl)-4-methylbenzenesulfonamide: Contains a pyridine ring, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of bromine, chlorine, and furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1246822-66-1

Molecular Formula

C12H11BrClNO3S

Molecular Weight

364.64g/mol

IUPAC Name

2-bromo-5-chloro-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H11BrClNO3S/c1-8-5-10(13)12(6-11(8)14)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3

InChI Key

PAAISSXNVWHNCI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CO2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.